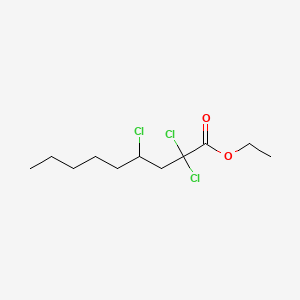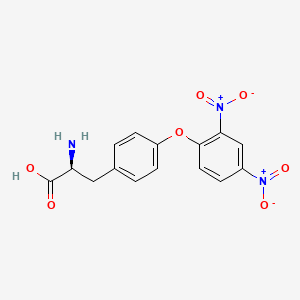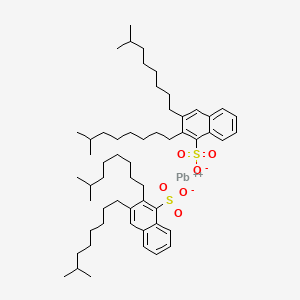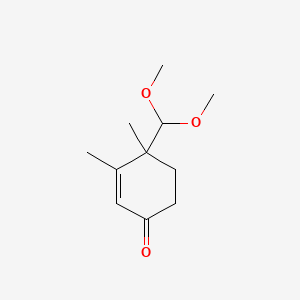
4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with dimethoxymethyl and dimethyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one typically involves the reaction of 3,4-dimethyl-2-cyclohexen-1-one with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
化学反応の分析
Types of Reactions
4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexenes.
科学的研究の応用
4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions.
類似化合物との比較
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but a different structure.
Dimethoxyethane: Another compound with two methoxy groups but differing in the carbon backbone.
Uniqueness
4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one is unique due to its specific substitution pattern on the cyclohexene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
4-(dimethoxymethyl)-3,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O3/c1-8-7-9(12)5-6-11(8,2)10(13-3)14-4/h7,10H,5-6H2,1-4H3 |
InChIキー |
SIUNSMKAYVNGKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)CCC1(C)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


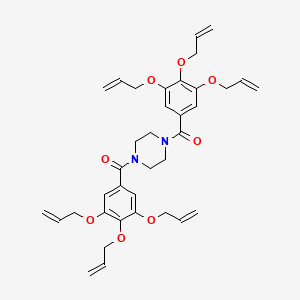

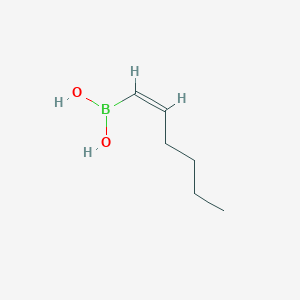
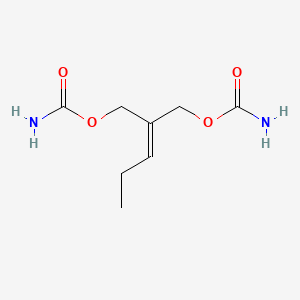
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)

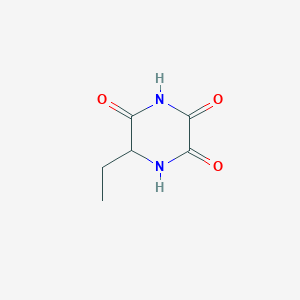
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
